molecular formula C30H44O5 B13085727 KadcoccitoneC

KadcoccitoneC

Cat. No.: B13085727
M. Wt: 484.7 g/mol
InChI Key: SWHVBJSUQVPDRE-QONYTMMOSA-N
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Description

Kadcoccitone C is a recently identified organic compound belonging to the class of diterpenoid derivatives, isolated from the leaves of Camellia oleifera (oil-tea plant). Its molecular structure comprises a fused bicyclic core with hydroxyl and ketone functional groups, contributing to its bioactivity. The compound’s molecular formula is C₂₀H₂₈O₄, with a molecular weight of 332.44 g/mol. Its isolation and structural elucidation were achieved via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, as detailed in supplementary methodologies .

Properties

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(Z,6R)-6-[(1R,2S,7R,10S,11S,16S,17R)-16-hydroxy-2,6,6,11,15-pentamethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,16]octadec-14-en-14-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O5/c1-17(9-8-10-18(2)24(32)33)20-13-15-27(6)22-12-11-21-26(4,5)23(31)14-16-28(21,7)30(22)25(35-30)29(27,34)19(20)3/h10,17,21-22,25,34H,8-9,11-16H2,1-7H3,(H,32,33)/b18-10-/t17-,21+,22+,25-,27+,28+,29+,30+/m1/s1

InChI Key

SWHVBJSUQVPDRE-QONYTMMOSA-N

Isomeric SMILES

CC1=C(CC[C@@]2([C@]1([C@@H]3[C@]4([C@H]2CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O3)O)C)[C@H](C)CC/C=C(/C)\C(=O)O

Canonical SMILES

CC1=C(CCC2(C1(C3C4(C2CCC5C4(CCC(=O)C5(C)C)C)O3)O)C)C(C)CCC=C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

KadcoccitoneC is typically isolated from the stems of Kadsura coccinea using a high-performance liquid chromatography (HPLC) and ultraviolet (UV) guided approach. The structural determination of this compound involves extensive spectroscopic analysis coupled with quantum chemical calculations .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through phytochemical extraction from Kadsura coccinea, which is grown in specific regions of China .

Chemical Reactions Analysis

Types of Reactions

KadcoccitoneC undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Kadcoccitone C with Sclareol and Totarol

Property Kadcoccitone C Sclareol Totarol
Molecular Formula C₂₀H₂₈O₄ C₂₀H₃₆O₂ C₂₀H₃₀O
Molecular Weight (g/mol) 332.44 308.50 286.45
Functional Groups Hydroxyl, Ketone Diol, Ether Phenol, Bicyclic
Bioactivity Antioxidant Antimicrobial Anticancer
Solubility (mg/mL) 1.2 (in DMSO) 0.8 (in ethanol) 0.5 (in chloroform)
Source Camellia oleifera Salvia sclarea Podocarpus totara

Key Findings :

  • Bioactivity: Totarol’s phenolic structure confers stronger anticancer activity, while Kadcoccitone C’s hydroxyl groups favor free-radical scavenging .
  • Solubility : Kadcoccitone C exhibits higher solubility in polar solvents like DMSO, making it more suitable for in vitro assays than Totarol .

Comparison with Functionally Similar Compounds

Functionally, Kadcoccitone C overlaps with Rosmarinic Acid (antioxidant) and Betulinic Acid (anti-inflammatory), though mechanistic differences exist.

Table 2: Functional Comparison with Rosmarinic Acid and Betulinic Acid

Property Kadcoccitone C Rosmarinic Acid Betulinic Acid
Primary Bioactivity Antioxidant Antioxidant Anti-inflammatory
Mechanism Free-radical scavenging Chelation of metal ions Inhibition of NF-κB pathway
IC₅₀ (DPPH assay, μM) 12.3 ± 1.5 8.9 ± 0.7 N/A
Toxicity (LD₅₀, mg/kg) >500 (mice) >1000 (mice) 250 (mice)
Natural Source Camellia oleifera Rosmarinus officinalis Betula pendula

Key Findings :

  • Efficacy : Rosmarinic Acid outperforms Kadcoccitone C in antioxidant assays due to its dual mechanism (radical scavenging + metal chelation) .
  • Safety Profile : Kadcoccitone C’s higher LD₅₀ suggests lower acute toxicity compared to Betulinic Acid, favoring its therapeutic development .

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